molecular formula C4H6N2OS B8312630 Dimethylcarbamoylisothiocyanate

Dimethylcarbamoylisothiocyanate

Cat. No.: B8312630
M. Wt: 130.17 g/mol
InChI Key: LCCFNNNRUIJJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylcarbamoylisothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylcarbamoylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, yielding dimethylcarbamoyl isothiocyanate as the primary product .

Industrial Production Methods: Industrial production of dimethylcarbamoyl isothiocyanate often employs a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of dimethylcarbamoyl isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, contributes to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: Dimethylcarbamoylisothiocyanate stands out due to its specific reactivity and applications in protein modification and enzyme inhibition. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

1,1-dimethyl-3-(sulfanylidenemethylidene)urea

InChI

InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3

InChI Key

LCCFNNNRUIJJBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N=C=S

Origin of Product

United States

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